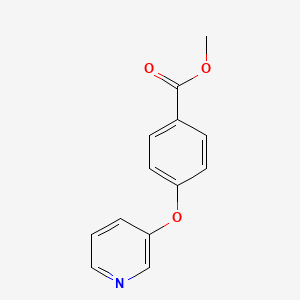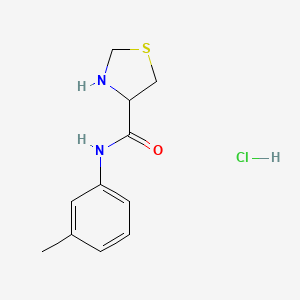
5-(5-Cyclopropyl-1,2-oxazol-3-yl)-1,3,4-oxadiazol-2-amine
説明
5-(5-Cyclopropyl-1,2-oxazol-3-yl)-1,3,4-oxadiazol-2-amine, also known as 5-CPA, is a powerful synthetic compound with a wide range of applications in scientific research. It is used as a reagent in organic synthesis, as a tool to study the properties of chemical systems, and as a model compound to study the mechanisms of biochemical and physiological processes. 5-CPA has been studied extensively in recent years, and its unique properties make it a useful tool in many areas of research.
科学的研究の応用
Anticancer Evaluation
1,3,4-Oxadiazole derivatives, a category to which 5-(5-Cyclopropyl-1,2-oxazol-3-yl)-1,3,4-oxadiazol-2-amine belongs, have been extensively studied for their potential anticancer activities. Research by Abdo and Kamel (2015) found that specific derivatives exhibited significant cytotoxicity against various human cancer cell lines, indicating their potential in cancer treatment (Abdo & Kamel, 2015).
Antimicrobial and Antioxidant Activities
Compounds similar to 5-(5-Cyclopropyl-1,2-oxazol-3-yl)-1,3,4-oxadiazol-2-amine have been evaluated for their antimicrobial and antioxidant properties. Saundane, Verma, and Katkar (2013) synthesized derivatives that demonstrated promising antibacterial and antifungal activities, as well as radical scavenging and ferric ion reduction capabilities (Saundane, Verma, & Katkar, 2013).
Heterocyclic Synthesis Applications
The 1,3,4-oxadiazole group is pivotal in the synthesis of various heterocyclic compounds. Paepke, Reinke, Peseke, and Vogel (2009) demonstrated the use of 1,3,4-oxadiazoles in synthesizing thiazoles and other heterocyclic derivatives, showcasing the chemical versatility and potential for diverse applications in chemistry and pharmacology (Paepke et al., 2009).
Antibacterial Properties
Research indicates that 1,3,4-oxadiazole derivatives possess notable antibacterial properties. Hui, Chu, Zhang, Wang, and Zhang (2002) synthesized derivatives containing a 5-methylisoxazole moiety, which showed significant antibacterial activity, underscoring the potential for developing new antibacterial agents (Hui et al., 2002).
Antibacterial and Antifungal Activities
1,3,4-Oxadiazole derivatives have been evaluated for their antibacterial and antifungal activities, indicating their potential as antimicrobial agents. Sharma, Kumar, and Pathak (2014) synthesized novel derivatives that exhibited significant activities, pointing to their potential in treating infections (Sharma, Kumar, & Pathak, 2014).
特性
IUPAC Name |
5-(5-cyclopropyl-1,2-oxazol-3-yl)-1,3,4-oxadiazol-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N4O2/c9-8-11-10-7(13-8)5-3-6(14-12-5)4-1-2-4/h3-4H,1-2H2,(H2,9,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KLQXHSATRKQXGH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=CC(=NO2)C3=NN=C(O3)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10677747 | |
| Record name | 5-(5-Cyclopropyl-1,2-oxazol-3-yl)-1,3,4-oxadiazol-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10677747 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(5-Cyclopropyl-1,2-oxazol-3-yl)-1,3,4-oxadiazol-2-amine | |
CAS RN |
1248908-01-1 | |
| Record name | 5-(5-Cyclopropyl-1,2-oxazol-3-yl)-1,3,4-oxadiazol-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10677747 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



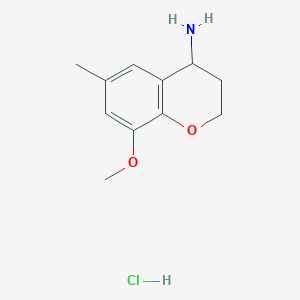

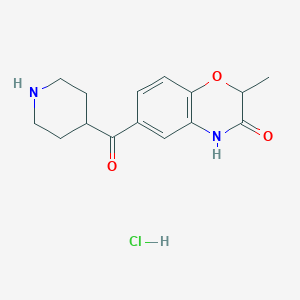
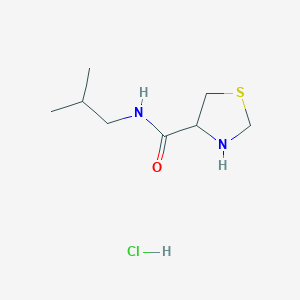
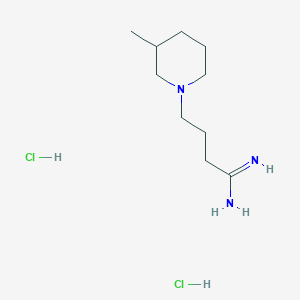

![2-{6,8-Dichloroimidazo[1,2-a]pyridin-2-yl}ethanethioamide](/img/structure/B1420962.png)
![2-[3-(Chlorosulfonyl)-2,6-dimethylphenoxy]acetic acid](/img/structure/B1420963.png)
